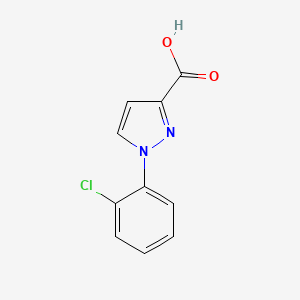

1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B . This enzyme plays a crucial role in cellular signaling by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP), an important secondary messenger involved in many biological processes.

Biochemical Pathways

The compound’s action on cAMP-specific 3’,5’-cyclic phosphodiesterase 4B affects the cAMP-dependent pathway . Elevated cAMP levels can activate protein kinase A, leading to the phosphorylation of various target proteins. This can result in changes in gene expression, cell proliferation, and other downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific cell type and the downstream targets of the cAMP-dependent pathway. For instance, in some cell types, increased cAMP levels can inhibit cell proliferation, while in others, it might promote cell survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs or compounds, the pH and composition of the bodily fluids, and the specific characteristics of the target cells .

Actividad Biológica

1-(2-Chlorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.

Chemical Structure and Synthesis

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The synthesis typically involves the reaction of phenylhydrazine with appropriate carbonyl compounds, leading to the formation of various pyrazole derivatives. For instance, the synthesis of this compound can be achieved through the reaction of furan-2,3-dione with phenylhydrazine, followed by carboxylation processes .

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antitumor Activity : Several studies have reported its effectiveness against various cancer cell lines. Notably, derivatives of this compound demonstrated significant cytotoxic effects with GI50 values in the low micromolar range. For example, compounds derived from this structure were evaluated for antitumor activity and showed effectiveness against leukemia and solid tumor cell lines .

- Antiviral Properties : Research indicates that certain derivatives can inhibit the replication of hepatitis C virus (HCV) RNA strands in infected cell lines. Compounds were shown to effectively reduce viral load at concentrations ranging from 10 to 100 µg/mL .

- Anti-inflammatory Effects : The compound has been tested for its anti-inflammatory properties in various models. It has shown comparable efficacy to standard anti-inflammatory drugs like indomethacin in reducing edema in animal models .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Some derivatives have been identified as inhibitors of specific kinases involved in cancer cell proliferation. For instance, inhibition of Aurora-A kinase has been linked to the anticancer properties observed in some pyrazole derivatives .

- Modulation of Signaling Pathways : The compound may also interact with various cellular signaling pathways, influencing apoptosis and cell cycle progression in cancer cells. This modulation is critical for its antitumor effects .

Table 1: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Pharmacological Applications

1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid and its derivatives have been investigated for their pharmacological properties, including:

- Antimicrobial Activity : Pyrazole derivatives, including this compound, exhibit antimicrobial effects against various pathogens. Studies indicate that these compounds can inhibit bacterial growth and have antifungal properties, making them candidates for developing new antimicrobial agents .

- Anticancer Properties : Research has demonstrated that pyrazole derivatives can induce cytotoxic effects in cancer cell lines. For instance, certain derivatives have shown selectivity against leukemia cell lines, suggesting their potential as chemotherapeutic agents . The ability of these compounds to act as multidrug resistance protein (MDR1) blockers further enhances their anticancer potential by improving drug accumulation in tumor cells .

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism often involves the modulation of inflammatory pathways and cytokine release .

Mechanistic Insights and Case Studies

Several case studies illustrate the applications of this compound:

- Study on Cannabinoid Receptor Modulation : A study reported the synthesis of substituted pyrazoline derivatives that function as cannabinoid receptor antagonists. These compounds were evaluated for their efficacy in treating obesity and metabolic disorders, demonstrating significant body weight reduction in animal models .

- Antineoplastic Activity : In a detailed investigation, specific pyrazole derivatives were synthesized and tested for their antineoplastic activity. The results indicated that some compounds exhibited high selectivity towards cancer cell lines, with notable GI50 values, indicating effective cytotoxicity .

Comparative Data Table

The following table summarizes various studies on the applications of this compound and its derivatives:

Propiedades

IUPAC Name |

1-(2-chlorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-3-1-2-4-9(7)13-6-5-8(12-13)10(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUVNZVHZHYLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.